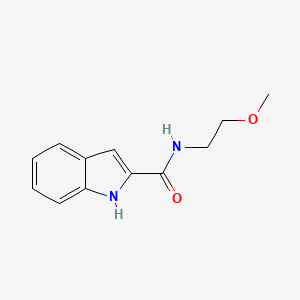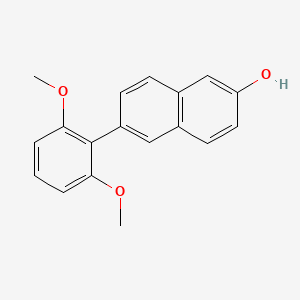
6-(2,6-Dimethoxyphenyl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,6-Dimethoxyphenyl)-2-naphthol is an organic compound that features a naphthol core substituted with a 2,6-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethoxyphenyl)-2-naphthol typically involves the reaction of 2-naphthol with 2,6-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(2,6-Dimethoxyphenyl)-2-naphthol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid mixture; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthol derivatives.
Substitution: Nitro or halogen-substituted naphthol derivatives.
Aplicaciones Científicas De Investigación
6-(2,6-Dimethoxyphenyl)-2-naphthol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(2,6-Dimethoxyphenyl)-2-naphthol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with cellular signaling pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but lacks the naphthol core.
2-Naphthol: Contains the naphthol core but lacks the dimethoxyphenyl substitution.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: Contains multiple dimethoxyphenyl groups but has a different core structure.
Uniqueness
6-(2,6-Dimethoxyphenyl)-2-naphthol is unique due to its combination of the naphthol core and the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16O3 |
|---|---|
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
6-(2,6-dimethoxyphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C18H16O3/c1-20-16-4-3-5-17(21-2)18(16)14-7-6-13-11-15(19)9-8-12(13)10-14/h3-11,19H,1-2H3 |
Clave InChI |
ROLOAPSZJWBLRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2=CC3=C(C=C2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)

![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
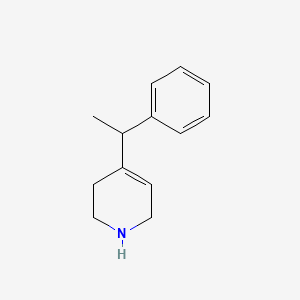
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)

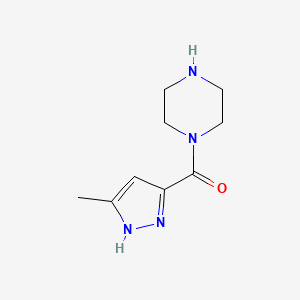
![tert-butyl-[(2S)-2,3-dimethylbutoxy]-diphenylsilane](/img/structure/B13889592.png)
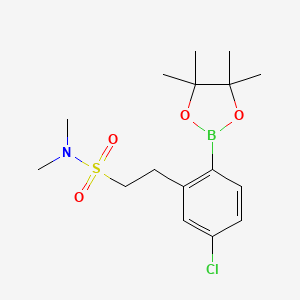
![2-[3-(Dimethylamino)propyl]guanidine](/img/structure/B13889606.png)

